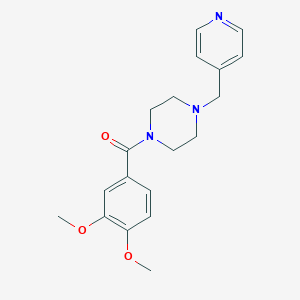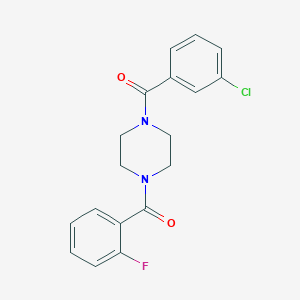
(3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone, also known as DPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPPM belongs to the class of piperazine derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has also been found to modulate the activity of the glutamate N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
(3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has been found to affect various neurotransmitter systems, including dopamine, serotonin, and glutamate. (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has also been found to modulate the activity of the NMDA receptor, which may play a role in its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized pharmacological profile. However, (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone. One potential direction is to investigate its potential use in the treatment of other psychiatric and neurological disorders, such as bipolar disorder and Alzheimer's disease. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitter systems and its modulation of synaptic plasticity. Additionally, further studies are needed to optimize the synthesis of (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone and to investigate its toxicity and safety profile.
Méthodes De Synthèse
The synthesis of (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone involves the reaction of 3,4-dimethoxybenzaldehyde with 4-(piperazin-1-yl)methylpyridine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone. The synthesis of (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has been reported in various research articles, and the purity and yield of the product have been optimized through the use of different reaction conditions.
Applications De Recherche Scientifique
(3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has been found to exhibit various biological activities, including antipsychotic, antidepressant, anxiolytic, and antinociceptive effects. (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has been tested in animal models of depression, anxiety, and schizophrenia, and has shown promising results in reducing the symptoms of these disorders. (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has also been investigated for its potential use in the treatment of neuropathic pain and has been found to exhibit analgesic effects.
Propriétés
Nom du produit |
(3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone |
|---|---|
Formule moléculaire |
C19H23N3O3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-4-3-16(13-18(17)25-2)19(23)22-11-9-21(10-12-22)14-15-5-7-20-8-6-15/h3-8,13H,9-12,14H2,1-2H3 |
Clé InChI |
CPQYWOFUVXYSOY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249016.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249017.png)

![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)
![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)
![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![2-{4-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-piperazin-1-yl}-ethanol](/img/structure/B249025.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)